dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Description
Dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a heterocyclic compound featuring a fused thiopyrano-thiazole core. This structure integrates a bicyclic system with a 4-chlorophenyl substituent at position 7 and two methyl ester groups at positions 5 and 5. The 4-chlorophenyl group introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems. The dicarboxylate esters contribute to solubility modulation, balancing lipophilicity and hydrophilicity for optimized pharmacokinetics.
Properties
IUPAC Name |
dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5S2/c1-22-14(19)10-9(7-3-5-8(17)6-4-7)11-13(18-16(21)25-11)24-12(10)15(20)23-2/h3-6,9H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMXMIVAMHZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)Cl)SC(=O)N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiopyranothiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted thiopyranothiazoles or other derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with methoxy-substituted analogs.
- Ester vs. Carboxylic Acid : The dimethyl ester groups in the target compound likely enhance membrane permeability relative to the carboxylic acid salt in the reference analog, though at the cost of reduced water solubility.
Heterocyclic Derivatives with Similar Substituent Patterns
Compounds with divergent core structures but analogous substituents provide insights into functional group contributions:
Key Observations :
- Halogen Effects: Bromo and nitro substituents in imidazo-pyridine derivatives (e.g., 4-Br, 4-NO₂) are associated with moderate melting points (215–245°C), suggesting similar thermal stability for the chloro-substituted target compound.
Functional Group Comparisons and Bioactivity Implications
- 4-Chlorophenyl vs. 4-Methoxyphenyl : Chlorine’s lipophilicity (ClogP ≈ 0.71) versus methoxy’s polarity (ClogP ≈ −0.02) may alter tissue distribution. Chloro derivatives often exhibit stronger hydrophobic interactions in target binding .
Biological Activity
Dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN2O4S
- Molecular Weight : Approximately 320.76 g/mol
Research indicates that this compound exhibits several biological activities primarily through the inhibition of various enzymes and pathways:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial activity against a range of pathogens.
- Anti-inflammatory Properties : Inhibition of cyclooxygenase (COX) and lipoxygenase pathways has been observed, indicating potential use in treating inflammatory conditions.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Studies
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Antioxidant Activity Study :
- In vitro assays showed that the compound significantly scavenged free radicals and reduced lipid peroxidation in cellular models.
- The IC50 value for DPPH radical scavenging was reported at 25 µg/mL.
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Antimicrobial Efficacy :
- A study tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
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Anti-inflammatory Mechanism :
- The compound was evaluated in a carrageenan-induced paw edema model in rats, showing a significant decrease in paw swelling compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
